N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC11494804
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5O2 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C15H19N5O2/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21) |
| Standard InChI Key | HFTTWADVPGAKNM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Introduction
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound featuring a tetrazole ring and a cyclohexanecarboxamide moiety. Its molecular formula is C15H19N5O2, indicating a structure that includes a methoxy-substituted aromatic ring linked to a tetrazole group, which is known for its diverse biological activities . The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Synthesis and Chemical Reactivity
The synthesis of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be achieved through various synthetic routes, typically involving the reaction of a tetrazole derivative with a cyclohexanecarboxylic acid derivative. The compound's chemical reactivity can be explored through reactions typical of amides and substituted aromatics, allowing for modifications to enhance its biological activity.
Biological Activities and Potential Applications
Compounds containing tetrazole moieties are often investigated for their potential as antitumor agents, antimicrobial agents, and in other therapeutic applications. The presence of the methoxyphenyl group may enhance the compound's interaction with biological targets, although specific biological activities of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide have not been extensively documented.
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Tetrazole and cyclohexane with chloro and methoxy substituents | Chloro substituent enhances reactivity |
| N-(6-methoxypyridin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Tetrazole and cyclohexane with methoxypyridine | Pyridine ring influences biological activity |
| 1-(3-Methoxy-phenyl)-1H-tetrazole | Tetrazole with methoxyphenyl | Simplest form of tetrazole derivative |
These compounds share structural similarities but differ in their substituents, which can affect their biological activities and applications.
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